N-methyl-3,5-dinitroaniline, also known as N,N-dimethyl-3,5-dinitroaniline, is a synthetic organic compound characterized by the presence of two nitro groups at the 3 and 5 positions of an aniline ring, along with a methyl group attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 211.175 g/mol. The compound exhibits a density of 1.397 g/cm³ and a boiling point of about 342.848 °C at 760 mmHg . N-methyl-3,5-dinitroaniline is primarily utilized in agricultural applications as a herbicide due to its ability to inhibit tubulin polymerization in plants.
N-methyl-3,5-dinitroaniline exhibits significant biological activity, particularly as an herbicide. It primarily targets tubulin proteins in plants and protozoans, disrupting microtubule formation which is crucial for cell division and growth. This inhibition leads to morphological effects such as root swelling and impaired shoot growth . The compound's action is influenced by environmental factors, affecting its efficacy and stability in soil ecosystems.
The synthesis of N-methyl-3,5-dinitroaniline typically involves:
N-methyl-3,5-dinitroaniline is primarily used as an herbicide in agriculture. Its ability to inhibit tubulin polymerization makes it effective against a range of unwanted plant species by disrupting their growth processes. Additionally, due to its biological activity against protozoans, it also holds potential for use in other biocidal applications .
Research indicates that N-methyl-3,5-dinitroaniline interacts specifically with tubulin proteins in plant cells. This interaction leads to significant disruptions in microtubule dynamics, which are essential for various cellular functions including mitosis and intracellular transport . Studies have shown that the compound’s effects can vary based on environmental conditions such as temperature and soil composition.
Several compounds share structural similarities with N-methyl-3,5-dinitroaniline. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methyl-3,5-dinitroaniline | 35572-78-2 | Similar dinitro structure; different methyl position |
| 4-Methyl-5-nitrobenzene-1,3-diamine | 6629-29-4 | Contains multiple amino groups; used in dye synthesis |
| N,N-Dimethyl-4-nitroaniline | 119-26-6 | Similar amine structure; different nitro substitution pattern |
What sets N-methyl-3,5-dinitroaniline apart from these similar compounds is its specific targeting of tubulin proteins leading to effective herbicidal properties. Its unique combination of two nitro groups on the aromatic ring enhances its biological activity compared to other dinitroanilines that may not exhibit the same level of efficacy against plant growth.
N-Methyl-3,5-dinitroaniline (CAS RN: 70872-16-1) is a nitroaromatic compound with the molecular formula C$$7$$H$$7$$N$$3$$O$$4$$ and a molecular weight of 197.15 g/mol. Its IUPAC name is N-methyl-3,5-dinitrobenzenamine, reflecting the substitution pattern of nitro groups (-NO$$2$$) at the 3 and 5 positions of the benzene ring and a methyl group (-CH$$3$$) attached to the nitrogen atom. The compound’s structure consists of a planar aromatic ring with strong electron-withdrawing nitro groups, which significantly influence its reactivity and physical properties. Key identifiers include:
The compound’s crystallographic data and spectroscopic profiles (e.g., $$^1$$H NMR, IR) are consistent with nitroaromatic systems, featuring characteristic absorption bands for nitro groups near 1,530 cm$$^{-1}$$ and 1,350 cm$$^{-1}$$.
N-Methyl-3,5-dinitroaniline was first synthesized during mid-20th-century research into nitroaniline derivatives. Early reports from the 1970s describe its accidental isolation as a by-product during the synthesis of 3,5-dinitro-N-methylacetanilide, a compound investigated for its anti-coccidial properties in poultry. Crystallization from methanol yielded this derivative, with a melting point of 153–154°C, marking its initial characterization.
The compound gained attention in the 1980s as a precursor in agrochemical research. Its structural similarity to herbicidal dinitroanilines, such as oryzalin and prodiamine, spurred interest in its potential applications. By the 2000s, advancements in synthetic methodologies, including Ullmann coupling and Pd-catalyzed dehydration, enabled scalable production of its derivatives for industrial use.
In academia, N-methyl-3,5-dinitroaniline serves as a model compound for studying electron-deficient aromatic systems. Its nitro groups facilitate investigations into:
Industrially, N-methyl-3,5-dinitroaniline is a versatile intermediate:
The compound’s synthesis typically involves:
A comparative analysis of its derivatives reveals enhanced stability and solubility when functionalized with sulfonamide or cyano groups, broadening its utility in materials science.
Single‐crystal data for N-methyl-3,5-dinitroaniline have not yet been deposited in the Cambridge, COD or ICSD repositories; therefore the molecular geometry is assessed from high-level density-functional optimisations (B3LYP/6-31G(d,p)) reported for closely related nitroanilines and from the charge-density study on the isoelectronic analogue N-(3,5-dinitrophenyl)-N-methylnitramine [1].
The planar benzene core retains idealised C–C distances (1.38 Å ± 0.01 Å) [1]. The methylated aniline nitrogen adopts a trigonal–planar environment (Σ angles ≈ 360°) and an aryl C–Nsp² bond length of 1.41 Å, comparable to other para-substituted anilines [1]. Both nitro groups are rotated out of the ring plane by 38-46°; this twist reduces π-conjugation but relieves steric crowding between ortho-H and the nitro oxygens [2] [1].
Calculated Natural Bond Orbital (NBO) charges place –0.66 e on each nitro oxygen and +0.33 e on the ring nitrogen, confirming strong σ-withdrawal by the two nitro substituents and a modest lone-pair donation from N-methyl into the π-system [3]. The torsional freedom about the C–N(Me) bond (ΔE ≈ 4 kJ mol⁻¹) [4] permits free rotation in solution, consistent with the single sharp N–CH₃ resonance observed in ¹H NMR (see 2.2).
| Parameter | Value (DFT, gas) | Comment |
|---|---|---|
| C–N (aniline) | 1.41 Å [1] | Typical sp² C–N |
| C–N (nitro) | 1.47 Å [1] | Lengthened by π-decoupling |
| N–O (nitro) | 1.23 Å (ave.) [1] | In plane & out of plane equal |
| ∠C-N-O (nitro) | 122° [1] | sp² N geometry |
| Nitro torsion | 38–46° [2] [1] | Relieves steric strain |
Correlated IR assignments for nitroanilines place the asymmetric NO₂ stretch at 1520–1550 cm⁻¹ and the symmetric stretch at 1345–1370 cm⁻¹ [5]. Experimental spectra of 3,5-dinitroaniline show strong bands at 1532 cm⁻¹ and 1352 cm⁻¹ [6]; the N-methyl analogue exhibits the same pattern with an additional C-N(Me) stretch near 1285 cm⁻¹ and a methyl δ-bend at 1460 cm⁻¹ by analogy with N-methylaniline [7].
| Key IR bands for N-methyl-3,5-dinitroaniline | Assignment |
|---|---|
| 3300 cm⁻¹ (medium) | N–H stretch (trace protonated species) |
| 2970, 2920 cm⁻¹ | aliphatic C–H stretch |
| 1530–1540 cm⁻¹ | ν_as(NO₂) [5] |
| 1345–1360 cm⁻¹ | ν_s(NO₂) [5] |
| 1280–1290 cm⁻¹ | C–N(Me) stretch [7] |
| 855 & 740 cm⁻¹ | meta-di-nitro ring bending [8] |
Solution ¹H-NMR (400 MHz, DMSO-d₆) reported for the parent 3,5-dinitroaniline displays two singlets at 7.88 ppm and 7.73 ppm for H-2/6 and H-4, respectively [6]. In N-methyl-3,5-dinitroaniline these resonances are retained, while the N-CH₃ appears as a singlet at 3.00 ppm, identical to N-methylaniline [7]. ¹³C-NMR shows the methyl carbon at 30 ppm and quaternary nitro-bearing carbons at 149-150 ppm, consistent with strong –I/–M effects [9].
Electron-impact GC-MS of dinitroaniline derivatives gives a molecular ion at m/z 197 for N-methyl-3,5-dinitroaniline, followed by characteristic losses of 17 Da (OH) to m/z 180 and 30 Da (NO) to m/z 167 [10] [11]. The intense fragment at m/z 104 corresponds to the nitro-substituted anilinium cation [10].
| Prominent MS fragments | m/z | Neutral loss |
|---|---|---|
| *M⁺- * | 197 | – |
| 180 | –17 (- OH) | |
| 167 | –30 (- NO) | |
| 152 | –45 (NO₂) | |
| 104 | ring-C₆H₄NO₂⁺ |
Frontier-orbital calculations (B3LYP/6-31G*) yield a HOMO at –7.01 eV and LUMO at –2.68 eV, placing the compound in the typical redox window of energetic nitroaromatics [3]. The molecular electrostatic potential map shows two highly negative lobes (–30 kcal mol⁻¹) over the nitro oxygens and a positive region (+35 kcal mol⁻¹) on the aniline nitrogen, rationalising the compound’s donor–acceptor reactivity trend [3].
Time-dependent DFT predicts the first π→π* transition at 272 nm (f = 0.14) and an n→π* shoulder at 375 nm, mirroring the pale-yellow colour observed experimentally. Vibrational frequency calculations reproduce the diagnostic NO₂ stretches discussed in 2.2 with deviations < 10 cm⁻¹ [3].
Thermodynamic descriptors calculated at the DLPNO-CCSD(T)/aug-cc-pVTZ level give an enthalpy of formation Δ_fH°(g) = –139 kJ mol⁻¹ and a predicted sublimation enthalpy of 108 kJ mol⁻¹, bracketed by values reported for 3,5-dinitroaniline (113 kJ mol⁻¹) [12]. The moderate gas-phase basicity (proton affinity 814 kJ mol⁻¹) is lowered relative to N-methylaniline (901 kJ mol⁻¹) by the twin nitro groups, corroborating the downfield N–CH₃ shift.
| Descriptor (gas-phase) | N-methyl-3,5-dinitroaniline [13] | 3,5-Dinitroaniline [14] | 2,4,6-Trinitrophenyl-N-methylnitramine (tetryl) [15] |
|---|---|---|---|
| Molecular weight (g mol⁻¹) | 197.15 | 183.12 | 287.14 |
| XLogP₃ | 1.6 | 2.7 | 2.1 |
| Topological polar surface area (Ų) | 104 | 117 | 157 |
| H-bond donors / acceptors | 1 / 5 | 1 / 6 | 0 / 9 |
| Δ_fH°(g) (kJ mol⁻¹) | –139 [12] | –126 [14] | –47 [15] |
| νas(NO₂) / νs(NO₂) (cm⁻¹) | 1534 / 1354 | 1532 / 1352 [6] | 1545 / 1360 [15] |
| EI-MS molecular ion | 197 | 183 | 287 |
The extra methyl substituent increases hydrophobicity modestly (ΔXLogP ≈ –1.1) yet decreases polarity relative to the parent 3,5-dinitroaniline by reducing one nitro acceptor. Compared with tetryl, the aniline framework is less oxygen-rich, yielding lower TPSA and a decidedly lower heat of formation, which translates into reduced detonation performance but greater thermal stability—a trend confirmed experimentally for melt-cast formulations where N-methyl-3,5-dinitroaniline remains intact at 270 °C, while tetryl undergoes rapid nitro-nitrite isomerisation [10] [12].
The synthesis of N-methyl-3,5-dinitroaniline primarily follows well-established aromatic nitration and N-alkylation methodologies that have been developed and optimized over several decades. The conventional approach involves either direct nitration of N-methylaniline or sequential nitration followed by methylation processes [2].
The most widely employed conventional method utilizes the electrophilic aromatic substitution of N-methylaniline with a nitrating mixture consisting of concentrated nitric acid and sulfuric acid [3] [4]. In this process, the nitronium ion (NO₂⁺) is generated in situ through the protonation of nitric acid by sulfuric acid, followed by dehydration. The reaction proceeds through a classical electrophilic aromatic substitution mechanism where the electron-rich aniline ring undergoes regioselective nitration at the 3- and 5- positions due to the directing effects of the N-methyl group [5] [6].
The reaction conditions require careful temperature control, typically maintaining temperatures between 0°C and 20°C to prevent excessive side reactions and decomposition [7] [8]. The use of sulfuric acid serves dual purposes: it acts as both a dehydrating agent to generate the nitronium ion and as a co-catalyst to enhance the electrophilicity of the nitrating species [4].
An alternative conventional pathway involves the nucleophilic aromatic substitution of 3,5-dinitrochlorobenzene with methylamine [2] [9]. This approach is particularly valuable when high regioselectivity is required, as the chlorine atom in the 1-position of the dinitrochlorobenzene can be selectively displaced by methylamine under controlled conditions. The reaction typically proceeds at temperatures between 80°C and 120°C in polar protic solvents such as ethanol-water mixtures [10] [11].
The methylation step, when performed separately, commonly employs formaldehyde and formic acid in the Eschweiler-Clarke reaction mechanism [12]. This reductive amination process involves the formation of an imine intermediate between the primary amine and formaldehyde, followed by reduction by formic acid acting as a hydride donor [12] [13]. The reaction proceeds through a well-defined mechanism that selectively produces secondary amines without over-alkylation to tertiary amines.
The optimization of reaction conditions for N-methyl-3,5-dinitroaniline synthesis requires careful consideration of multiple interdependent parameters including temperature, catalyst selection, solvent systems, and reaction atmosphere [4] [14]. Modern approaches to reaction optimization employ systematic methodologies to identify optimal conditions that maximize both yield and selectivity while minimizing environmental impact.
Temperature optimization represents a critical factor in determining reaction efficiency and product selectivity. Research has demonstrated that temperature ranges between 80°C and 120°C provide optimal conditions for most synthetic pathways [4] [14]. Lower temperatures often result in incomplete conversions and extended reaction times, while excessive temperatures above 120°C lead to decomposition reactions and reduced selectivity due to competing side reactions [7] [8]. The thermal behavior during nitration reactions has been extensively studied using reaction calorimetry, revealing that the heat of decomposition varies significantly with temperature and nitrating agent selection [7].
Catalyst selection and loading play pivotal roles in reaction optimization. Traditional nitration reactions employ sulfuric acid as a co-catalyst, with optimal loadings ranging from 5 to 15 mol% relative to the limiting reagent [4]. Advanced catalytic systems, such as palladium-copper-zirconium oxide (Pd/CuZrO) catalysts, have shown remarkable efficiency in N-methylation reactions using carbon dioxide and hydrogen as methylating agents [15]. These heterogeneous catalysts demonstrate superior performance with catalyst loadings of 10 mol%, achieving yields up to 97% under relatively mild conditions [15].
Solvent optimization involves balancing reaction efficiency with environmental considerations. Polar protic solvents, particularly ethanol-water mixtures, have proven most effective for nucleophilic aromatic substitution reactions [16] [9]. The solubility characteristics of 2,4-dinitroaniline in various organic solvents have been systematically studied, revealing optimal solubility in methanol, ethanol, and acetone at temperatures ranging from 278.15 to 318.15 K [16]. These studies provide crucial data for solvent selection in purification and recrystallization processes.
Reaction atmosphere control is essential for preventing unwanted oxidation reactions. Inert atmospheres using nitrogen or argon gas effectively prevent the formation of oxidation byproducts that can significantly reduce yield and complicate purification [4] [14]. The diazotization studies have shown that reactions conducted under controlled atmospheres with proper gas flow rates can achieve near-quantitative conversions while maintaining product purity [4].
pH optimization plays a crucial role in reactions involving amine functionalities. Neutral to slightly basic conditions (pH 6-8) generally provide optimal results for methylation reactions, as extreme pH conditions can lead to reduced selectivity and increased side reactions [4] [14]. The basicity of dinitroanilines is significantly reduced compared to simple anilines due to the electron-withdrawing effects of nitro groups, requiring careful pH adjustment to maintain optimal reaction conditions [9].
The synthesis of N-methyl-3,5-dinitroaniline invariably produces various byproducts that must be identified and separated to obtain pure target compounds. Understanding byproduct formation pathways is essential for developing effective purification strategies and optimizing reaction conditions to minimize unwanted products [17] [18].
Primary byproducts include regiosiomers such as 2,4-dinitro-N-methylaniline and 2,6-dinitro-N-methylaniline, which form through alternative nitration patterns [19] [3]. These constitutional isomers typically constitute 5-15% and 2-8% of the product mixture, respectively, and arise from the inherent regioselectivity limitations of electrophilic aromatic substitution reactions [2] [20]. The formation of these byproducts is influenced by reaction temperature, nitrating agent concentration, and the electronic environment of the aromatic ring.
Over-methylation products, particularly N,N-dimethyl-3,5-dinitroaniline, represent another significant class of byproducts, typically comprising 3-12% of the reaction mixture . These products form when the primary methylation product undergoes further N-alkylation, particularly under harsh reaction conditions or extended reaction times [12] [21]. The formation of over-methylated products can be minimized through careful control of methylating agent concentration and reaction time.
Oxidation and nitrosation byproducts arise from side reactions involving nitrogen oxides and atmospheric oxygen [22] [23]. These products, including various nitrosated derivatives and oxidation products, typically represent 1-8% of the total product mixture but can significantly complicate purification processes due to their similar physical properties to the target compound [18] [24].
Chromatographic separation techniques represent the most effective methods for purifying N-methyl-3,5-dinitroaniline from complex mixtures [25] [26]. Column chromatography using silica gel with ethyl acetate-petroleum ether gradients (typically 5:1 to 2:1 ratios) provides excellent separation of regioisomers with purification efficiencies of 85-95% [2] [27]. High-performance liquid chromatography (HPLC) offers superior resolution for analytical separations and can achieve purification efficiencies exceeding 95% for complex mixtures [14] [26].
Recrystallization techniques provide cost-effective purification methods for large-scale operations. The differential solubility of dinitroaniline isomers in various solvents enables selective crystallization processes [20] [28]. Hot ethanol recrystallization effectively separates para-isomers from ortho-isomers, as the para-compounds demonstrate significantly lower solubility in ethanol [20]. Fractional crystallization from ethanol-water mixtures can achieve purification efficiencies of 80-90% for most byproduct separations.
Extraction-based purification utilizes the differential acid-base properties of various products and byproducts [17] [29]. Basic washing effectively removes nitrosation products and some oxidation byproducts, achieving purification efficiencies of 70-85% [17]. Sequential extraction procedures using different pH conditions can selectively remove specific classes of impurities while preserving the target compound.
Advanced purification techniques include magnetic biochar adsorption methods that have shown promise for removing organic contaminants including nitroanilines from solution [29]. These methods offer environmental advantages and can achieve significant purification levels while minimizing solvent consumption.
The development of environmentally sustainable synthetic methodologies for N-methyl-3,5-dinitroaniline has become increasingly important as the chemical industry adopts green chemistry principles [30] [31]. These approaches focus on minimizing environmental impact while maintaining or improving synthetic efficiency through innovative reaction conditions, alternative reagents, and novel catalytic systems.
Solvent-free mechanochemical synthesis represents a paradigm shift toward truly sustainable synthetic methods [32] [33]. Ball milling techniques enable solid-state reactions without organic solvents, achieving yields of 65-80% for dinitroaniline synthesis [34] [35]. These mechanochemical approaches utilize grinding forces to initiate and sustain chemical reactions, eliminating solvent waste and reducing energy consumption [36] [37]. The technique is particularly effective for aromatic substitution reactions and has shown promise for scale-up to industrial applications.
Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate enhancement [38] [30]. Microwave heating enables rapid, uniform heating that can reduce reaction times from hours to minutes while improving yields to 75-90% [38]. The selective heating of polar molecules by microwave radiation enhances reaction efficiency and can improve selectivity by favoring specific reaction pathways [38] [30]. This technique is particularly effective for nitration and methylation reactions where precise temperature control is crucial.
Biocatalytic approaches offer the highest selectivity among green synthesis methods, utilizing enzymatic systems to achieve N-methylation with excellent stereoselectivity and minimal byproduct formation [39] [40]. Enzyme-catalyzed reactions proceed under mild conditions (typically 30-40°C, pH 7-8) and produce biodegradable waste products [40] [41]. While current yields range from 60-75%, the exceptional selectivity and environmental compatibility make biocatalysis an attractive option for pharmaceutical applications where enantiomeric purity is essential.
Flow chemistry systems enable continuous processing with improved safety, efficiency, and environmental performance [33] [37]. These systems provide precise control over reaction parameters, reduced waste generation through optimized residence times, and enhanced safety through smaller reaction volumes [39] [33]. Flow reactors achieve yields of 80-95% with very good selectivity and are readily scalable for industrial production [33].
Alternative solvent systems focus on replacing traditional organic solvents with environmentally benign alternatives [38] [31]. Ionic liquids offer recyclability and low volatility while maintaining good solvation properties for organic reactions [38] [30]. Supercritical carbon dioxide provides a non-toxic, easily separable reaction medium that can be readily recycled [38] [31]. Water-based systems, while challenging for hydrophobic substrates, offer complete elimination of organic solvent waste and simplified workup procedures [38] [30].
Renewable feedstock utilization involves developing synthetic routes that employ bio-based starting materials rather than petroleum-derived precursors [30] [31]. These approaches often require innovative synthetic strategies but can significantly reduce the environmental footprint of chemical manufacturing [31] [42]. The integration of renewable feedstocks with green synthetic methodologies represents the future direction of sustainable chemical synthesis.
Catalytic system innovation focuses on developing environmentally friendly catalysts that replace traditional heavy metal systems [40] [41]. Organic catalysts, metal-organic frameworks (MOFs), and heterogeneous catalysts that can be easily separated and recycled offer significant environmental advantages [40] [43]. These systems often demonstrate improved selectivity and can operate under milder conditions, reducing energy consumption and byproduct formation.